Tetradecylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecylmagnesium chloride is an organomagnesium compound with the chemical formula C14H29ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis. This compound is typically found as a solution in tetrahydrofuran and is known for its reactivity with various organic substrates .
Mechanism of Action
Target of Action
Tetradecylmagnesium chloride is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are therefore carbon-containing compounds, particularly those with electrophilic carbon atoms .
Mode of Action
The mode of action of this compound involves the nucleophilic attack on the electrophilic carbon of the target molecule . The carbon-magnesium bond in this compound is polar, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in other molecules, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a Grignard reagent, it is involved in many types of organic synthesis reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids . These compounds are involved in various biochemical pathways, from energy metabolism to the synthesis of biomolecules.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions present . The specific molecular and cellular effects would therefore depend on the particular compounds synthesized.
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and must be handled under an inert atmosphere . It is typically used in a laboratory setting with controlled conditions. The presence of any water or protic solvents would lead to the decomposition of the Grignard reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylmagnesium chloride is commonly prepared by reacting tetradecyl bromide with magnesium powder in an anhydrous environment. The reaction is carried out under an inert gas, such as nitrogen or argon, to prevent the reaction with water and oxygen in the air .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the following steps:
- Dissolution of magnesium powder in anhydrous tetrahydrofuran.
- Addition of tetradecyl bromide to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
- Purification of the product by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Tetradecylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Reacts with halogenated alkyl compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Halogenated Alkyl Compounds: Used in substitution reactions.
Reaction Conditions: Typically carried out in anhydrous tetrahydrofuran under an inert atmosphere.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Alkyl Compounds: Formed from substitution reactions with halogenated alkyl compounds.
Scientific Research Applications
Tetradecylmagnesium chloride has several applications in scientific research, including:
Organic Synthesis: Used as a Grignard reagent to form carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex organic molecules for drug development.
Material Science: Used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
- Decylmagnesium Bromide
- Dodecylmagnesium Bromide
- Pentadecylmagnesium Bromide
Comparison: Tetradecylmagnesium chloride is unique due to its longer alkyl chain compared to decylmagnesium bromide and dodecylmagnesium bromide. This longer chain can influence the solubility and reactivity of the compound. Compared to pentadecylmagnesium bromide, this compound has a slightly shorter chain, which may result in different physical properties and reactivity patterns .
Properties
IUPAC Name |
magnesium;tetradecane;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPJDWXROVPKA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClMg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-87-6 |
Source
|
Record name | 110220-87-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of tetradecylmagnesium chloride in the synthesis of chaetomellic acid A and its analogues?
A1: this compound serves as a key building block in the two-step synthesis of chaetomellic acid A and its analogues. It acts as a nucleophile, first reacting with copper bromide dimethyl sulfide to form a tetradecylcuprate reagent. This reagent then undergoes a 1,4-addition reaction with dimethyl acetylenedicarboxylate (DMAD), ultimately leading to the formation of a dimethyl cis-butenedioate derivative. [] This derivative is then further modified to yield the desired chaetomellic acid A analogues.
Q2: How does the use of this compound contribute to the stereospecificity of the synthesis?
A2: The reaction of the tetradecylcuprate reagent with DMAD proceeds with high stereoselectivity, favoring the formation of the cis isomer of the butenedioate derivative. [] This stereochemical outcome is likely dictated by the mechanism of the cuprate addition reaction and the steric factors involved. This inherent stereoselectivity offered by this compound is crucial for obtaining the desired stereochemistry in the final chaetomellic acid A analogues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.